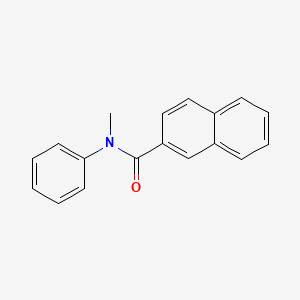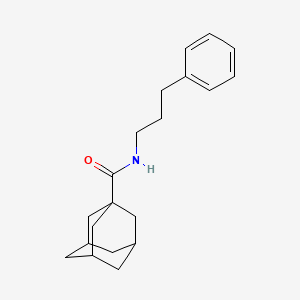
N-methyl-N-phenyl-2-naphthamide
説明
N-methyl-N-phenyl-2-naphthamide (MPN) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPN is a naphthamide derivative that has been synthesized using various methods. Its unique chemical structure has been shown to have a significant impact on its biological activity.
科学的研究の応用
Histochemical Techniques
N-methyl-N-phenyl-2-naphthamide has been explored in histochemistry. It was found that certain naphthols and methylene compounds, including derivatives of naphthamide, serve as new reagents for demonstrating tissue oxidase activities. This application is significant for histochemical staining and might be utilized in electron microscopy, considering the complexing abilities of these dyes with various metals like mercury, molybdenum, and iron (Burstone, 1959).
Toxicity and Environmental Impact
Research has been conducted on the mode of action of N-phenyl-2-naphthylamine, a compound related to this compound, in plants. It was identified as a toxicant impacting plant growth and photosynthesis. This compound acts intracellularly, causing cumulative damage over time in algae. Such findings are crucial for understanding the environmental impact and phytotoxic properties of these compounds (Altenburger et al., 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of naphthamides have been investigated for their anticoagulant effects. Studies have shown that amidines and tetrahydronaphthamides exhibit more activity than their aminoalkyl counterparts. This reveals potential applications in developing new anticoagulant drugs (Nguyen & Ma, 2017).
Impact on Algae
Another study on N-phenyl-2-naphthylamine’s effect on Chlorella vulgaris, a unicellular algae, revealed that exposure to this compound caused oxidative damage and inhibited photosynthesis. This research demonstrates the compound's significant impact on aquatic organisms, which is critical for assessing ecological risks associated with its presence in the environment (Qian et al., 2009).
Polymer Research
In polymer science, naphthyl methacrylates, including compounds related to this compound, have been used to create various polymers. These polymers showed different tacticities, with those containing aromatic substituents like naphthyl groups being more isotactic. Such research contributes to the development of new materials with specific properties for industrial applications (Nishino, Nakahata, & Sakaguchi, 1971).
Molecular Interaction Studies
N-(substituted phenyl)-2-naphthamides have been studied to understand different intermolecular interactions in crystalline structures. These studies are essential for the development of materials and pharmaceuticals, as they provide insights into molecular stability and reactivity (Shukla, Saeed, Simpson, & Chopra, 2017).
Alzheimer's Disease Research
In medical research, a derivative of this compound was used in PET scans to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This application is pivotal in diagnosing and monitoring Alzheimer's disease (Shoghi-Jadid et al., 2002).
Environmental Sensing
A complex involving a derivative of this compound has been used as a highly selective sensor for mercury ions in aqueous solutions. Such sensors are crucial for monitoring environmental pollutants and ensuring water safety (Kanagaraj, Bavanidevi, Chow, & Pitchumani, 2014).
特性
IUPAC Name |
N-methyl-N-phenylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSJMNWCSOMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395497 | |
| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80192-95-6 | |
| Record name | N-methyl-N-phenylnaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B3949361.png)

![2-[(3,4-difluorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3949371.png)
![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)


![N-(3,4-difluorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949397.png)
![1-(3,4-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949414.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B3949422.png)
![N-[2-(diethylamino)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949430.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-[2-(diethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B3949435.png)